2-(2-Chloroethyl)naphthalene
Description
Significance within Organic Synthesis and Materials Science Research
Halogenated naphthalene (B1677914) derivatives are pivotal in the fields of organic synthesis and materials science. nih.gov The presence of a halogen allows for further functionalization, making them key starting materials for a wide range of chemical reactions. dergipark.org.tr In organic synthesis, they are frequently employed in coupling reactions, such as those catalyzed by palladium, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is crucial for the construction of intricate molecular architectures found in pharmaceuticals and other bioactive molecules. dergipark.org.trnumberanalytics.com
In the realm of materials science, the incorporation of naphthalene units into polymers and other materials can impart desirable properties. ontosight.ai The rigid and planar structure of the naphthalene ring can enhance thermal stability and introduce specific electronic or photophysical characteristics. nih.gov Halogenated naphthalenes serve as precursors to these advanced materials. ontosight.ai
Structural Classification of Naphthalene Derivatives Incorporating Haloethyl Moieties
Naphthalene derivatives that feature a haloethyl group can be categorized based on the position of this substituent on the naphthalene ring and the specific halogen atom present. The chloroethyl group, for instance, consists of a two-carbon chain with a chlorine atom attached. The point of attachment to the naphthalene ring system significantly influences the compound's reactivity and physical properties. smolecule.com
These derivatives are a subset of halogenated aromatic compounds and are distinguished by the presence of both the naphthalene core and the haloethyl side chain. The specific isomer, such as 1-(2-chloroethyl)naphthalene (B15307) or 2-(2-chloroethyl)naphthalene, will exhibit distinct chemical behavior due to the different electronic environments at the 1- and 2-positions of the naphthalene ring. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C12H11Cl |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-(2-chloroethyl)naphthalene |
InChI |
InChI=1S/C12H11Cl/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
InChI Key |
FMTBJQITXVJVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 2 Chloroethyl Naphthalene and Analogous Chloroalkylnaphthalenes
Nucleophilic Substitution Reactions of the Chloroethyl Moiety
The chloroethyl group attached to the naphthalene (B1677914) ring in 2-(2-chloroethyl)naphthalene and its analogs is a key site for nucleophilic substitution reactions. The reactivity of this group allows for the introduction of various functional groups and the construction of more complex molecular architectures. smolecule.comevitachem.com The chlorine atom can be displaced by a range of nucleophiles, a reaction facilitated by the formation of a carbocation intermediate. evitachem.com
Intermolecular Nucleophilic Dearomatization Processes
A significant transformation involving nucleophilic attack is the palladium-catalyzed intermolecular dearomatization of chloroalkylnaphthalene derivatives. acs.orgacs.orgnih.gov This process converts the aromatic naphthalene system into a non-aromatic carbocycle by adding a nucleophile to the ring. acs.orgacs.orgnih.gov For instance, in the presence of a palladium catalyst, chloromethylnaphthalene derivatives react with nucleophiles like diethyl malonate to yield dearomatized products. acs.org This reaction proceeds under mild conditions and can produce ortho- or para-substituted carbocycles in good to excellent yields. acs.orgnih.gov
The dearomatization is hypothesized to occur via the formation of an η³-benzylpalladium complex, which activates the aromatic system for nucleophilic attack. acs.org The choice of nucleophile is critical, with activated methylene (B1212753) compounds being particularly effective. chemicalbook.com While much of the detailed research has focused on chloromethylnaphthalenes, the principles extend to chloroethyl analogs, where the chloroethyl group enhances reactivity compared to non-halogenated naphthalenes, enabling both alkylation and nucleophilic substitution.
Recent advancements have also explored photoredox catalysis for the intermolecular hydroalkylative dearomatization of naphthalenes using α-amino acids, yielding multi-substituted 1,2-dihydronaphthalenes. nih.gov
Intramolecular Cyclization Pathways
The reactive chloroethyl group can also participate in intramolecular reactions, leading to the formation of new rings. Intramolecular cyclization can be promoted under various conditions, including Friedel-Crafts alkylation catalyzed by Lewis acids like AlCl₃, which can lead to tricyclic structures.
While direct examples for this compound are specific, analogous systems demonstrate the feasibility of such pathways. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can induce oxidative intramolecular cyclization by activating benzylic C-H bonds to form oxocarbenium ions that are then trapped by internal nucleophiles. pitt.edu Similarly, palladium catalysis has been employed for the intramolecular dearomatization of naphthalene derivatives to form benzocarbazole structures. nih.gov These reactions underscore the potential of the chloroethyl group to act as a handle for constructing fused ring systems through intramolecular nucleophilic attack.
Electrophilic Aromatic Substitution on the Naphthalene Ring System Modulated by the Chloroethyl Group
The naphthalene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the lower loss of stabilization energy in the reaction intermediate. libretexts.org The position of substitution on the naphthalene ring is influenced by both electronic and steric factors. Substitution at the 1-position (α-position) is generally kinetically favored over the 2-position (β-position) because the intermediate carbocation (an arenium ion) is better stabilized by resonance, with more structures that preserve a complete benzene ring. libretexts.orgvpscience.org
Palladium-Catalyzed Transformations and Dearomatization Mechanisms
Palladium catalysis is a powerful tool for the transformation of chloroalkylnaphthalenes, enabling reactions that are otherwise difficult to achieve. caltech.edu A key application is the nucleophilic dearomatization of the naphthalene ring. acs.orgacs.orgnih.gov
Role of η³-Benzylpalladium Intermediates
A central mechanistic feature of the palladium-catalyzed dearomatization of chloromethylnaphthalenes is the formation of an η³-benzylpalladium intermediate. acs.orgacs.orgnih.govfigshare.com This process begins with the oxidative addition of the C-Cl bond to a Pd(0) complex. caltech.edu The resulting Pd(II) species can then form a π-complex with the naphthalene ring, creating the η³-benzylpalladium structure. This complexation activates the aromatic ring, making it susceptible to nucleophilic attack. acs.org
Density functional theory (DFT) calculations have provided deeper insight into this mechanism. xmu.edu.cn Studies on the reaction between chloromethylnaphthalene and morpholine (B109124) suggest that the reductive elimination step, which forms the C-N bond and the dearomatized product, occurs from an η³-exo-(naphthyl)methyl ligand. This pathway has a significantly lower energy barrier than previously thought, explaining the efficiency of the reaction. xmu.edu.cn The stability and reactivity of the η³-benzylpalladium intermediate are crucial for the success of the dearomatization. acs.org
Oxidative Addition and Reductive Elimination Steps
The catalytic cycle for these transformations is generally understood to involve key steps of oxidative addition and reductive elimination. caltech.educsbsju.edu
Oxidative Addition : The cycle typically initiates with a low-valent palladium(0) complex. The C-Cl bond of the chloroalkylnaphthalene undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex. caltech.edu This step is crucial as it breaks the carbon-halogen bond and attaches the organic fragment to the metal center. Increasing the electron density on the palladium catalyst generally promotes this step. caltech.edu
Reductive Elimination : This is the product-forming step of the cycle. After the nucleophile has been incorporated, the two organic groups on the Pd(II) center couple, and the product is eliminated from the metal. csbsju.edu This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. caltech.edu In the context of dearomatization, this step involves the formation of a new bond between the nucleophile and a carbon atom of the naphthalene ring, leading to the dearomatized product. xmu.edu.cn
In some complex catalytic systems, the traditional sequence of elementary steps can be altered. For example, an alternative pathway may involve the transmetalation step occurring before the oxidative addition. d-nb.info Furthermore, some palladium-catalyzed cross-coupling reactions may proceed through a Pd(IV) intermediate, involving double oxidative addition and double reductive elimination steps. nih.gov
Interactive Data Table: Palladium-Catalyzed Dearomatization of Chloroalkylnaphthalenes
This table summarizes representative results from palladium-catalyzed dearomatization reactions of chloromethylnaphthalene derivatives with various nucleophiles.
| Substrate (Chloroalkylnaphthalene) | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| 1-(Chloromethyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ / NaH | 2-(1-Naphthylmethyl)malonic acid diethyl ester (Dearomatized) | 89 | acs.org |
| 2-(Chloromethyl)naphthalene (B1583795) | Diethyl malonate | Pd(PPh₃)₄ / NaH | 2-(2-Naphthylmethyl)malonic acid diethyl ester (Dearomatized) | 90 | acs.org |
| 1-(Chloromethyl)-4-methylnaphthalene | Diethyl malonate | Pd(PPh₃)₄ / NaH | 2-((4-Methyl-1-naphthyl)methyl)malonic acid diethyl ester (Dearomatized) | 90 | acs.org |
| 4-Bromo-1-(chloromethyl)naphthalene | Diethyl malonate | Pd(PPh₃)₄ / NaH | 2-((4-Bromo-1-naphthyl)methyl)malonic acid diethyl ester (Dearomatized) | 71 | acs.org |
| 1-(Chloromethyl)naphthalene | Morpholine | Pd(dba)₂ / P(o-tol)₃ / NaOtBu | 1-(Morpholinomethyl)naphthalene (Dearomatized) | - | xmu.edu.cn |
Note: Yields are isolated yields as reported in the cited literature. The specific dearomatized isomer (ortho- or para-) is detailed in the source. The reaction with morpholine was studied via DFT calculations.
Regioselectivity and Stereoselectivity in Catalytic Dearomatization Reactions
Catalytic dearomatization represents a powerful strategy for synthesizing complex three-dimensional structures from flat aromatic precursors. In the context of chloroalkylnaphthalenes, controlling the regioselectivity and stereoselectivity of these reactions is crucial for accessing specific molecular architectures.
Palladium-catalyzed nucleophilic dearomatization has been developed as a novel strategy for transforming chloromethyl naphthalene derivatives into ortho- or para-substituted carbocycles. acs.org This reaction proceeds under mild conditions and is believed to occur via the formation of η3-benzylpalladium intermediates. acs.org The regioselectivity of the nucleophilic attack (i.e., at the ortho- or para-position) can be influenced by the specific ligands and reaction conditions employed.
Furthermore, chromium catalysis has been utilized for the asymmetric dearomatization of halomethyl naphthalenes, demonstrating control over stereoselectivity. rsc.org For instance, the reaction of bromomethyl naphthalene substrates with aliphatic aldehydes in the presence of a chromium(II) chloride catalyst and a chiral ligand can produce bis-homoallylic alcohols with high enantioselectivity. rsc.org
The regioselectivity of dearomatization can also be dictated by the electronic properties of the aromatic system, especially in substrates containing multiple aryl rings. When a starting material contains both a benzene and a naphthalene ring, the naphthalene motif is typically dearomatized selectively. rsc.org However, if the naphthyl ring is connected at its 2-position, the dearomatization may occur on the benzene ring instead, highlighting the subtle electronic and steric factors that govern regioselectivity. rsc.org In some cases involving phenyl butadiene substrates, both 1,2- and 1,4-dearomatized products can be formed, with the ratio depending on the specific aromatic substrate and the electrophile used. rsc.org
| Catalytic System | Substrate Type | Key Feature | Outcome/Product Type | Source(s) |
| Palladium / Chiral Ligands | Chloromethyl Naphthalenes | Forms η3-benzylpalladium intermediates | Regioselective dearomatization to ortho- or para-substituted carbocycles | acs.org |
| Chromium(II) Chloride / Chiral Ligand | Halomethyl Naphthalenes | Asymmetric catalysis | Enantioselective formation of bis-homoallylic alcohols | rsc.org |
| Molybdenum-based Complex | Naphthalene/Anthracene Scaffolds | Recyclable catalyst system | Stereo- and regioselective 1,2- and 1,4-substituted products | rsc.org |
Hydrolysis and Related Solvolytic Processes for Chloroethyl Moieties
Solvolysis is a chemical reaction in which the nucleophile is a molecule of the solvent. vedantu.comwikipedia.org When the solvent is water, this specific type of solvolysis is termed hydrolysis. quora.comchemeurope.com The chloroethyl group of this compound is susceptible to such nucleophilic substitution reactions.
The mechanism of solvolysis for primary alkyl halides like this compound can proceed through either an S(_N)1 or S(_N)2 pathway, or a borderline mechanism. wikipedia.org In an S(_N)2 reaction, the solvent molecule directly attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. In an S(_N)1 reaction, the leaving group (chloride) first departs to form a carbocation intermediate, which is then rapidly attacked by the solvent. youtube.com The formation of a primary carbocation is generally unfavorable, suggesting an S(_N)2-like mechanism is more probable. However, the adjacent naphthalene ring may provide anchimeric assistance (neighboring group participation), potentially stabilizing a carbocation-like transition state and influencing the reaction rate and stereochemistry. wikipedia.org
The product of the solvolysis reaction depends on the solvent used. Hydrolysis in water or aqueous solvent mixtures yields the corresponding alcohol, 2-(2-hydroxyethyl)naphthalene. When an alcohol (e.g., methanol (B129727) or ethanol) is used as the solvent in a process known as alcoholysis, the product is the corresponding ether. vedantu.comwikipedia.org
| Solvolysis Process | Solvent (Nucleophile) | General Product | Example Product from this compound | Source(s) |
| Hydrolysis | Water (H₂O) | Alcohol | 2-(2-Hydroxyethyl)naphthalene | vedantu.com, wikipedia.org |
| Methanolysis | Methanol (CH₃OH) | Methyl Ether | 2-(2-Methoxyethyl)naphthalene | vedantu.com, wikipedia.org |
| Ethanolysis | Ethanol (B145695) (CH₃CH₂OH) | Ethyl Ether | 2-(2-Ethoxyethyl)naphthalene | vedantu.com, wikipedia.org |
| Ammonolysis | Ammonia (NH₃) | Amine | 2-(2-Aminoethyl)naphthalene | wikipedia.org |
Oxidation and Reduction Reactions of the Halogenated Alkyl Chain and Naphthalene Ring
Oxidation and reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of atoms in a molecule. libretexts.orglibretexts.org Both the naphthalene core and the chloroethyl side chain of this compound can participate in such reactions under appropriate conditions.
Reactions of the Naphthalene Ring: The naphthalene ring system is more susceptible to oxidation and reduction than benzene. vpscience.org The outcome of these reactions is highly dependent on the reagents and conditions used.
Oxidation: Vigorous oxidation of the naphthalene ring, for instance with V₂O₅ at high temperatures, results in cleavage of one of the rings to form phthalic anhydride. vpscience.org Milder oxidation using reagents like chromium trioxide can yield a naphthoquinone. vpscience.org
Reduction: The naphthalene ring can be reduced in a stepwise manner. Catalytic hydrogenation (e.g., H₂/Pd) or reduction with sodium in ethanol can yield 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin). vpscience.org Further reduction can lead to the fully saturated decahydronaphthalene (B1670005) (Decalin). vpscience.org
Reactions of the Halogenated Alkyl Chain: The chloroethyl side chain can also undergo redox reactions, primarily reduction.
Reduction: Analogous to the reduction of 2-(chloromethyl)naphthalene to naphthylmethanol, the chloroethyl group can be reduced. This typically involves the conversion of the carbon-chlorine bond to a carbon-hydrogen bond or the transformation into other functional groups like a hydroxyl group, depending on the reducing agent and reaction pathway. For example, hydrolysis, as a form of substitution, can be seen as leading to a more oxidized state at the carbon if considering the electronegativity of oxygen versus chlorine, but direct reduction using hydrides would yield 2-ethylnaphthalene. Conversion to the alcohol 2-(2-hydroxyethyl)naphthalene via hydrolysis is also a common transformation. kahedu.edu.in
| Reaction Type | Reagent/Condition | Part of Molecule Affected | Product(s) | Source(s) |
| Vigorous Oxidation | O₂, V₂O₅, 460–480 °C | Naphthalene Ring | Phthalic anhydride | vpscience.org |
| Mild Oxidation | CrO₃, Acetic Acid | Naphthalene Ring | Naphthoquinone | vpscience.org |
| Reduction | Na, Ethanol or H₂/Catalyst | Naphthalene Ring | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | vpscience.org |
| Further Reduction | H₂/Catalyst | Naphthalene Ring | Decahydronaphthalene (Decalin) | vpscience.org |
| Reduction | Hydride reducing agents | Chloroethyl Chain | 2-Ethylnaphthalene | |
| Hydrolysis (Substitution) | Water (H₂O) | Chloroethyl Chain | 2-(2-Hydroxyethyl)naphthalene | kahedu.edu.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures, offering precise information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR spectroscopy of this compound provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the chloroethyl side chain.
The aromatic region typically displays a complex multiplet pattern due to the coupling between adjacent protons on the naphthalene ring. The protons on the substituted ring are influenced by the chloroethyl group, leading to distinct chemical shifts compared to those on the unsubstituted ring. The ethyl group protons appear as two distinct triplets. The two protons adjacent to the naphthalene ring (Ar-CH₂) are deshielded by the aromatic system and appear at a downfield chemical shift. The two protons adjacent to the chlorine atom (-CH₂Cl) are further deshielded due to the electronegativity of the chlorine and resonate at an even lower field. The coupling between these two sets of methylene protons results in a triplet-of-triplets pattern for each.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.30 - 7.90 | Multiplet | N/A |
| -CH₂-Ar | ~3.2 | Triplet | ~7.0 |
| -CH₂-Cl | ~3.8 | Triplet | ~7.0 |
| Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum shows signals for the ten carbons of the naphthalene ring and the two carbons of the ethyl side chain.
The chemical shifts of the naphthalene carbons are found in the aromatic region (typically 120-140 ppm). The carbon atom to which the chloroethyl group is attached (C-2) and the other quaternary carbons of the naphthalene ring can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the chloroethyl group appear at higher field (lower ppm values). The carbon atom bonded to the chlorine (-CH₂Cl) is deshielded and appears at a lower field compared to the carbon atom bonded to the aromatic ring (Ar-CH₂).
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-H | 125.0 - 129.0 |
| Aromatic Quaternary C | 131.0 - 134.0 |
| Ar-C H₂- | ~39.0 |
| -C H₂-Cl | ~45.0 |
| Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions. |
Vibrational Spectroscopy Applications: Fourier Transform-Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and bonding.
FT-IR and Raman spectroscopy are complementary techniques. FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be active in one technique and not the other, or may have different intensities.
For this compound, the FT-IR and Raman spectra will show characteristic bands for the naphthalene ring and the chloroethyl side chain. Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region.
C-Cl stretching: A strong band typically in the 600-800 cm⁻¹ region.
CH₂ bending (scissoring): Around 1450 cm⁻¹.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |
| Aromatic C=C Stretch | 1500 - 1600 | FT-IR, Raman |
| CH₂ Bend | 1430 - 1470 | FT-IR, Raman |
| C-Cl Stretch | 650 - 750 | FT-IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. The absorption of UV light promotes electrons from lower energy bonding or non-bonding molecular orbitals to higher energy anti-bonding molecular orbitals. msu.edu
For this compound, the UV-Vis spectrum is dominated by the π → π* transitions of the naphthalene chromophore. libretexts.org The spectrum typically shows several absorption bands. The presence of the chloroethyl substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted naphthalene, an effect known as a bathochromic (red) or hypsochromic (blue) shift. uomustansiriyah.edu.iq The added conjugation in naphthalene results in a bathochromic shift of its absorption bands. libretexts.org
Interactive Data Table: Typical UV-Vis Absorption Maxima (λmax) for a Naphthalene System
| Transition Type | Approximate λmax (nm) |
| π → π | ~220 |
| π → π | ~275 |
| π → π* | ~312 |
| Note: The exact λmax values and molar absorptivities (ε) are dependent on the solvent used. |
Mass Spectrometry Techniques for Molecular Weight Determination and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.org
For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Fragmentation of the molecular ion can provide further structural confirmation. A common fragmentation pathway involves the loss of a chlorine radical (•Cl) to form a stable carbocation. Another likely fragmentation is the cleavage of the bond between the ethyl group and the naphthalene ring, leading to the formation of a naphthylmethyl cation. A study on the mass spectra of related compounds, including 2-chloromethylnaphthalene, noted the formation of C₉H₇⁺ ions. researchgate.net
Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (mass-to-charge ratio) | Significance |
| [C₁₂H₁₁³⁵Cl]⁺• (M⁺) | 190 | Molecular ion |
| [C₁₂H₁₁³⁷Cl]⁺• (M+2) | 192 | Isotope peak confirming one chlorine atom |
| [C₁₂H₁₁]⁺ | 155 | Loss of chlorine radical |
| [C₁₀H₇CH₂]⁺ | 141 | Cleavage of the C-C bond in the ethyl group |
| Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used. |
Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the chloroethyl group are expected. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring and the two carbons of the chloroethyl group would be observed. chemicalbook.com |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl stretching would be present. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the chloroethyl group or other fragments. |
Computational and Theoretical Investigations of 2 2 Chloroethyl Naphthalene and Naphthalene Based Haloalkanes
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. nasa.gov It is extensively used to determine the ground state geometries and electronic properties of organic molecules, including naphthalene (B1677914) derivatives. samipubco.comresearchgate.net
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used and has demonstrated reliability for a broad range of molecules. nasa.govquora.com For organochlorine compounds, such as 2-(2-Chloroethyl)naphthalene, the selection of an appropriate basis set is crucial for accurately describing the electronic structure.
Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution in molecules with heteroatoms like chlorine. Diffuse functions (++) are important for accurately modeling non-covalent interactions and anions. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ or aug-cc-pVTZ can be utilized. Studies on related organochlorine pesticides have highlighted the importance of careful basis set selection for reliable property prediction. acs.orgresearchgate.net
A typical computational approach for this compound would involve geometry optimization and frequency calculations using the B3LYP functional paired with a basis set like 6-311++G(d,p) to ensure a robust description of its electronic and structural properties.
Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that result in the global minimum on the potential energy surface.
Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement with experimental data, a scaling factor is typically applied. acs.org For naphthalene and its derivatives, DFT calculations have been shown to provide vibrational spectra in good agreement with experimental measurements. researchgate.net
A theoretical vibrational analysis of this compound would yield a set of normal modes, each with a corresponding frequency and intensity. This information is valuable for interpreting experimental spectra and understanding the molecule's dynamic behavior.
Table 1: Representative Calculated Vibrational Frequencies for a Naphthalene Derivative
| Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | 3100 | 2976 |
| C-H stretch (aliphatic) | 2950 | 2832 |
| C=C stretch (aromatic) | 1600 | 1536 |
| C-C stretch | 1200 | 1152 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO may have significant contributions from the chloroethyl side chain, particularly the antibonding σ* orbital of the C-Cl bond. The distribution of these orbitals determines the most likely sites for nucleophilic and electrophilic attack. ucsb.edu The introduction of the chloroethyl group is expected to influence the HOMO and LUMO energy levels compared to unsubstituted naphthalene. researchgate.netrsc.org
Table 2: Representative FMO Energies and HOMO-LUMO Gap for Naphthalene and a Substituted Naphthalene
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.15 | -1.40 | 4.75 |
Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Chemical Reactivity Descriptors, Electrophilicity Indices)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. acs.org Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. researchgate.net These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): The negative of electronegativity, indicating the tendency of electrons to escape.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. researchgate.net This allows for the prediction of sites susceptible to nucleophilic (f+) and electrophilic (f-) attack.
Table 3: Representative Global Chemical Reactivity Descriptors
| Descriptor | Formula | Value (a.u.) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.95 |
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization
Non-covalent interactions (NCIs) play a crucial role in determining the structure and properties of molecular systems. chimia.chresearchgate.net NCI analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. rsc.org
In this compound, several types of non-covalent interactions can be envisaged. The chlorine atom can participate in halogen bonding, a directional interaction with nucleophilic regions of other molecules. umt.edu The aromatic naphthalene ring can engage in π-stacking interactions. Additionally, weak hydrogen bonds involving the aliphatic hydrogens of the ethyl group may be present. NCI analysis can provide a detailed picture of these interactions, which are important for understanding the molecule's behavior in condensed phases and its interactions with biological targets.
Theoretical Mechanistic Studies of Chemical Transformations
DFT is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and products, and to calculate activation energies and reaction enthalpies. chemrevlett.com
For this compound, theoretical studies could investigate a variety of chemical transformations. For example, the mechanism of nucleophilic substitution at the carbon atom bearing the chlorine could be explored, comparing the SN1 and SN2 pathways. The calculated activation barriers would provide insight into the reaction kinetics. Other potential reactions for mechanistic study include elimination reactions to form 2-vinylnaphthalene or electrophilic aromatic substitution on the naphthalene ring.
Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational spectra (IR and Raman) are typically calculated using methods such as Density Functional Theory (DFT) and ab initio calculations. These methods are used to determine the optimized molecular geometry and then to compute the harmonic vibrational frequencies. The intensities of the IR bands are proportional to the square of the change in the dipole moment with respect to the vibrational mode, while Raman intensities are related to the change in polarizability.
For naphthalene-based haloalkanes, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide vibrational frequencies that are in good agreement with experimental results after applying a scaling factor to account for anharmonicity and other systematic errors.
A comparative analysis for a related compound, 1-(chloromethyl)-2-methylnaphthalene, demonstrated that the calculated vibrational frequencies using the B3LYP method correlated well with the experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions.
Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for a Naphthalene Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C-H stretch (aromatic) | 3050 | 3055 | 3058 |
| C-H stretch (aliphatic) | 2950 | 2948 | 2952 |
| C=C stretch (aromatic) | 1600 | 1601 | 1603 |
| C-Cl stretch | 750 | 748 | 752 |
Note: The data in this table is representative and based on typical results for similar naphthalene derivatives. It is intended for illustrative purposes due to the lack of specific data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is another crucial area of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, commonly used with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govunifr.ch The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. unifr.ch
For complex organic molecules, including derivatives of naphthalene, DFT calculations can achieve a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR chemical shifts when compared to experimental data. nih.gov These theoretical calculations are invaluable for assigning complex spectra and for distinguishing between different isomers. nih.gov
Table 2: Representative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Substituted Naphthalene
| Carbon Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 133.5 | 133.8 |
| C2 | 128.0 | 128.3 |
| C3 | 126.5 | 126.7 |
| C4 | 126.2 | 126.4 |
| C4a | 132.8 | 133.1 |
| C5 | 128.8 | 129.1 |
| C6 | 127.5 | 127.8 |
| C7 | 126.8 | 127.0 |
| C8 | 125.9 | 126.1 |
| C8a | 131.5 | 131.8 |
| CH₂ (alpha) | 45.2 | 45.5 |
| CH₂ (beta) | 34.1 | 34.4 |
Note: This table presents hypothetical data to illustrate the expected correlation between theoretical and experimental NMR chemical shifts for a compound like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be plotted to generate a theoretical spectrum. The choice of functional is critical for obtaining accurate results, with functionals like CAM-B3LYP and M06-2X often providing good performance for organic molecules. chemrxiv.org
For naphthalene and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π-π* transitions. researchgate.net TD-DFT calculations can help in assigning these bands and understanding how substituents, such as the chloroethyl group, influence the electronic structure and the absorption wavelengths.
Table 3: Example of Theoretical and Experimental UV-Vis Absorption Maxima for a Naphthalene Derivative
| Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 320 | 322 | 0.02 |
| S₀ → S₂ | 285 | 288 | 0.15 |
| S₀ → S₃ | 270 | 275 | 0.25 |
Note: The data in this table is for illustrative purposes to show the typical comparison between theoretically predicted and experimentally observed UV-Vis spectra for naphthalene derivatives.
Synthetic Applications of 2 2 Chloroethyl Naphthalene As a Chemical Intermediate
Precursor in the Synthesis of Diverse Naphthalene (B1677914) Derivatives
The chloroethyl group in 2-(2-chloroethyl)naphthalene serves as a key functional handle for the introduction of the 2-naphthylethyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This strategy is particularly valuable in the synthesis of pharmacologically active compounds and other functional organic molecules.
One of the most notable applications of a 2-(2-haloethyl)naphthalene derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. While some synthetic routes to Nabumetone utilize the bromo-analogue, the underlying principle involves the alkylation of the hydroxyl group of 6-methoxy-2-naphthol with a 2-(2-haloethyl)naphthalene derivative. This reaction forms an ether linkage, which is a key step in constructing the final drug molecule. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide of 6-methoxy-2-naphthol acts as a nucleophile, displacing the chloride from this compound.
Beyond this specific example, this compound can react with a variety of nucleophiles to yield a diverse range of naphthalene derivatives. For instance, reaction with amines affords N-(2-(naphthalen-2-yl)ethyl)amines, while reaction with thiols produces the corresponding thioethers. These derivatives can serve as intermediates for further chemical transformations or as final products with specific biological or material properties. Another important transformation is the hydrolysis of the chloroethyl group to yield 2-naphthaleneethanol, a valuable fragrance ingredient and a versatile synthetic intermediate in its own right.
Table 1: Examples of Naphthalene Derivatives Synthesized from this compound
| Nucleophile | Product | Class of Naphthalene Derivative |
| 6-methoxy-2-naphthoxide | Nabumetone precursor | Aryl ether |
| Amines (R-NH2) | N-(2-(naphthalen-2-yl)ethyl)amines | N-substituted naphthalene derivatives |
| Thiols (R-SH) | 2-(2-(Alkylthio)ethyl)naphthalene | Thioethers |
| Hydroxide (OH-) | 2-Naphthaleneethanol | Naphthalene alcohol |
Role in the Construction of Functionalized Aromatic and Alicyclic Carbocycles
The aromatic naphthalene core of this compound can participate in electrophilic aromatic substitution reactions, most notably Friedel-Crafts reactions, to generate more complex carbocyclic structures. In a Friedel-Crafts alkylation, the chloroethyl group can act as the electrophile upon activation with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inwikipedia.orglibretexts.org
This reaction allows for the attachment of the 2-(naphthalen-2-yl)ethyl group to another aromatic ring, leading to the formation of diarylethane derivatives. The regioselectivity of this alkylation on the reacting aromatic substrate is governed by the directing effects of its existing substituents. This methodology provides a straightforward route to functionalized aromatic carbocycles with extended π-systems, which are of interest in materials science for their optical and electronic properties.
Furthermore, the reactive chloroethyl group can be utilized in intramolecular cyclization reactions to form alicyclic rings fused to the naphthalene system. For instance, if the naphthalene ring bears a suitable nucleophilic group at a proximate position, an intramolecular alkylation can occur, leading to the formation of a new ring. While specific examples directly employing this compound in this manner are not extensively documented in readily available literature, the principle is a well-established strategy in organic synthesis for the construction of polycyclic systems.
Intermediate for Materials Science Applications (e.g., Functional Resins)
The incorporation of the bulky and rigid naphthalene moiety into polymers can significantly enhance their thermal stability, mechanical strength, and optical properties. This compound can serve as a valuable monomer or intermediate in the synthesis of such functional polymers and resins.
The chloroethyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones. For example, it can be used in polycondensation reactions with suitable difunctional monomers to create polyesters, polyamides, or polyethers containing the 2-naphthylethyl side group. The presence of the naphthalene unit can increase the glass transition temperature (Tg) of the resulting polymer, making it suitable for high-performance applications.
Moreover, the naphthalene ring itself can be functionalized either before or after polymerization to introduce other desired properties. For instance, sulfonation of the naphthalene ring can lead to ion-exchange resins. The synthesis of naphthalene-containing epoxy resins and polyesters has been shown to yield materials with low coefficients of thermal expansion and low moisture absorption, properties that are highly desirable in the electronics industry for applications such as microchip and semiconductor manufacturing. cardiff.ac.ukgoogle.commdpi.comresearchgate.net While direct polymerization of this compound is not a common example, its potential as a comonomer or a precursor to functional monomers is significant.
Utility in Ligand Synthesis for Transition Metal Catalysis
The development of novel ligands is crucial for advancing the field of transition metal catalysis. This compound can be employed as a starting material for the synthesis of specialized ligands that incorporate the 2-naphthylethyl scaffold. The chloroethyl group allows for the introduction of various donor atoms, such as phosphorus, nitrogen, or sulfur, which can coordinate to a metal center.
A common strategy for the synthesis of phosphine ligands, which are widely used in catalysis, involves the reaction of a metal phosphide with an alkyl halide. cardiff.ac.uknih.govliv.ac.ukresearchgate.net In this context, this compound can react with a diphenylphosphide anion (Ph₂P⁻) to yield a tertiary phosphine ligand containing a 2-naphthylethyl substituent. The steric and electronic properties of such a ligand can be fine-tuned by modifying the substituents on the phosphorus atom or the naphthalene ring.
Similarly, reaction with amines or thiols can lead to the formation of N- or S-containing ligands. The resulting multidentate ligands can chelate to a transition metal, forming stable complexes that can exhibit catalytic activity in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The presence of the bulky naphthalene group in the ligand can influence the stereoselectivity and reactivity of the catalyst.
Environmental Fate and Degradation Studies of 2 2 Chloroethyl Naphthalene Excluding Ecotoxicity and Biological Impact
Photochemical Degradation Pathways
Direct photolysis would occur through the absorption of ultraviolet (UV) radiation from sunlight by the naphthalene (B1677914) ring system, leading to excited electronic states that can result in chemical transformations. Indirect photolysis would involve reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). researchgate.net For naphthalene, reaction with hydroxyl radicals is a significant atmospheric degradation pathway.
The presence of the chloroethyl group on the naphthalene ring would influence the rate and products of photochemical degradation. The carbon-chlorine bond could be susceptible to cleavage, and the ethyl group could undergo oxidation. Potential degradation products could include hydroxylated and dehalogenated derivatives of the parent compound.
Table 1: Hypothetical Photochemical Degradation Parameters for 2-(2-Chloroethyl)naphthalene (Note: The following data is illustrative and not based on experimental results for this specific compound.)
| Parameter | Value | Environmental Compartment |
|---|---|---|
| Direct Photolysis Half-Life | Estimated in hours to days | Surface Waters |
| Indirect Photolysis Half-Life (vs. •OH) | Estimated in hours | Atmosphere |
| Primary Photodegradation Products | Hydroxylated naphthalenes, Naphthoquinones, Dechlorinated derivatives | Water, Soil, Air |
Chemical Hydrolysis and Solvolysis in Environmental Media
No specific studies on the chemical hydrolysis or solvolysis of this compound were identified. However, the chemical structure suggests that it would be susceptible to these reactions, particularly the chloroethyl side chain. The carbon-chlorine bond in the ethyl group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or other solvent molecules (solvolysis). perlego.comstudysmarter.co.ukdocbrown.infosavemyexams.comsavemyexams.com
The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. savemyexams.com In aqueous environments, the likely product of hydrolysis would be 2-(2-hydroxyethyl)naphthalene, with the release of a chloride ion. The rate of this reaction would be influenced by the stability of the potential carbocation intermediate formed upon cleavage of the C-Cl bond.
Table 2: Predicted Hydrolysis and Solvolysis Reactions of this compound (Note: This table presents expected reactions based on chemical principles, not experimental data.)
| Reaction | Reactant | Product(s) | Environmental Media |
|---|---|---|---|
| Hydrolysis | Water (H₂O) | 2-(2-Hydroxyethyl)naphthalene + HCl | Water, Sediment |
| Solvolysis (e.g., in Methanol) | Methanol (B129727) (CH₃OH) | 2-(2-Methoxyethyl)naphthalene + HCl | Organic-rich media |
Persistence Studies in Environmental Compartments
Specific persistence data for this compound is not available. The environmental persistence of a chemical is determined by its resistance to various degradation processes. Chlorinated aromatic hydrocarbons are known for their potential persistence in the environment. wikipedia.orgtaylorandfrancis.comsccwrp.orgresearchgate.net The persistence of this compound would be a function of its susceptibility to biodegradation, photodegradation, and chemical degradation.
Table 3: Estimated Environmental Persistence of this compound (Note: The persistence categories are estimations based on related compounds.)
| Environmental Compartment | Estimated Persistence | Key Degradation Pathways |
|---|---|---|
| Atmosphere | Low | Photochemical degradation |
| Surface Water | Moderate | Photodegradation, Hydrolysis |
| Soil | Moderate to High | Microbial degradation, Abiotic transformation |
| Sediment | High | Anaerobic degradation |
Abiotic Transformation Mechanisms
Abiotic transformation refers to the degradation of a chemical in the environment through non-biological processes, excluding direct photolysis. researchgate.net For this compound, potential abiotic transformation mechanisms would include reactions with minerals and organic matter in soil and sediment.
For PAHs in general, interactions with clay minerals and metal oxides can catalyze oxidation and other transformation reactions. researchgate.net The presence of the chloroethyl group could lead to specific abiotic reactions, such as dehydrochlorination (elimination of HCl) to form 2-vinylnaphthalene, particularly under certain pH and temperature conditions or in the presence of catalytic surfaces.
Table 4: Potential Abiotic Transformation Pathways for this compound (Note: These pathways are proposed based on general organic and environmental chemistry principles.)
| Transformation Pathway | Reactants/Conditions | Potential Products |
|---|---|---|
| Oxidation | Metal oxides (e.g., MnO₂, Fe₂O₃) | Hydroxylated and quinone derivatives |
| Dehydrochlorination | Basic conditions, mineral surfaces | 2-Vinylnaphthalene |
| Polymerization | Radical initiation, clay surfaces | Higher molecular weight compounds |
Future Research Directions and Emerging Paradigms for 2 2 Chloroethyl Naphthalene Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a paramount goal in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uniroma1.itarabjchem.org Future research into the synthesis of 2-(2-chloroethyl)naphthalene could pivot from traditional methods towards more sustainable and atom-economical routes.
Current synthetic approaches often rely on multi-step processes that may involve harsh reagents. A forward-looking research paradigm would focus on developing direct, one-pot syntheses or employing environmentally benign catalysts. For instance, exploring Friedel-Crafts type reactions of naphthalene (B1677914) with chloroethylating agents using solid acid catalysts (e.g., zeolites, clays) instead of traditional Lewis acids could offer advantages in catalyst recyclability and waste reduction. Another avenue involves the direct, regioselective functionalization of 2-ethylnaphthalene, potentially using novel photochemical or electrochemical methods that avoid stoichiometric waste.
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Anticipated Advantages |
|---|---|---|---|
| Alkylation of Naphthalene | Friedel-Crafts alkylation with AlCl₃ or FeCl₃, using halogenated solvents. | Catalysis with recyclable solid acids (e.g., zeolites, Nafion) in solvent-free or bio-based solvent systems. | Reduced catalyst waste, elimination of hazardous solvents, easier product purification. |
| Functionalization of 2-Ethylnaphthalene | Radical side-chain chlorination at high temperatures. | Photocatalytic or electrocatalytic chlorination under mild conditions. | Higher selectivity, reduced energy consumption, avoidance of high temperatures. |
| Hydroxyethylation followed by Chlorination | Reaction of 2-naphthyllithium with ethylene (B1197577) oxide, followed by chlorination with thionyl chloride (SOCl₂). | Direct catalytic hydroxyethylation of naphthalene, followed by chlorination using a greener reagent (e.g., tosyl chloride in an aqueous system). uniupo.it | Avoidance of organometallic intermediates and hazardous chlorinating agents like SOCl₂. |
Exploration of Unprecedented Reaction Pathways and Catalytic Systems
The chloroethyl group of this compound is a reactive handle primarily for nucleophilic substitution reactions. However, the future of its chemistry lies in leveraging modern catalytic systems to forge bonds and create structures that are otherwise difficult to access.
A significant area for exploration is the use of this compound in transition-metal-catalyzed cross-coupling reactions. While alkyl chlorides are often less reactive than their bromide or iodide counterparts, recent advances in catalyst design, particularly with nickel and palladium, have enabled the efficient coupling of sp³-hybridized carbon centers. This could allow for the direct coupling of the naphthylethyl moiety with a wide range of partners, including arylboronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira-type coupling), opening pathways to complex, highly substituted naphthalene structures. Furthermore, naphthalene itself can act as a catalyst in certain lithiation reactions, a principle that could be explored in novel transformations. researchgate.net
| Catalytic System | Potential Reaction Pathway | Type of Bond Formed | Significance |
|---|---|---|---|
| Palladium(II) or Nickel(II) with specialized ligands | Suzuki or Negishi Cross-Coupling | C(sp³)-C(sp²) | Direct arylation of the ethyl side chain to synthesize complex diarylalkanes. |
| Copper(I)/Palladium(0) | Sonogashira-type Cross-Coupling | C(sp³)-C(sp) | Introduction of alkyne functionalities for further elaboration or materials synthesis. |
| Iridium or Ruthenium Photocatalysts | Reductive Coupling / C-H Functionalization | C(sp³)-C(sp³) or C(sp²)-C(sp³) | Novel carbon-carbon bond formation or direct functionalization of the naphthalene ring. researchgate.net |
| Iron or Cobalt Catalysts | Kumada Coupling with Grignard reagents | C(sp³)-C(sp²) or C(sp³)-C(sp³) | Cost-effective and sustainable alternatives to palladium for C-C bond formation. |
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting chemical reactivity and elucidating reaction mechanisms. chemrevlett.com Applying advanced computational models to this compound can provide profound insights and guide experimental efforts, saving significant time and resources.
Future research should involve in-silico studies to predict the outcomes of novel reactions. DFT calculations can be used to model transition states and determine activation barriers for various potential pathways, such as cross-coupling versus side reactions like β-hydride elimination. researchgate.net This can help in selecting the optimal catalyst, ligand, and reaction conditions. Furthermore, computational models can predict how the electronic properties of the naphthalene ring are influenced by the 2-chloroethyl substituent, offering insights into the regioselectivity of further electrophilic aromatic substitution or C-H activation reactions on the ring. nih.gov Such studies can compare the thermodynamic and kinetic stability of intermediates and products, guiding synthetic strategies toward the desired outcome. acs.org
Integration of this compound into Advanced Materials Synthesis
The naphthalene moiety is a valuable component in advanced materials due to its rigid, planar structure, which can impart enhanced thermal stability, and unique photophysical (fluorescent) properties. mdpi.com this compound represents a key, yet underutilized, monomer precursor for the synthesis of novel naphthalene-based polymers.
Future research will likely focus on transforming this compound into functional monomers. For example, elimination of HCl could yield 2-vinylnaphthalene, a valuable monomer for polymerization. Alternatively, the chloroethyl group can be used directly in polycondensation reactions. Its reaction with diamines, diols, or dithiols could produce novel polyamines, polyethers, or polythioethers with naphthalene units incorporated into the polymer backbone. These materials are expected to exhibit high glass transition temperatures and specific optical properties. Such polymers could find applications as high-performance plastics, components in organic light-emitting diodes (OLEDs), or as porous polymers for gas capture and separation. mdpi.comresearchgate.net
| Polymer Type | Synthetic Route from this compound | Potential Properties | Potential Applications |
|---|---|---|---|
| Poly(2-vinylnaphthalene) | Dehydrochlorination to 2-vinylnaphthalene, followed by radical or controlled polymerization. | High thermal stability (High Tg), high refractive index, fluorescence. | Optical components, scintillators, high-performance films. |
| Naphthalene-based Polyamines | Polycondensation with aliphatic or aromatic diamines. | Good thermal and chemical resistance, potential for metal chelation. | High-performance coatings, membranes, heavy metal adsorbents. mdpi.com |
| Naphthalene-based Polyethers | Polycondensation with bisphenols or other diols. | High thermal stability, good dielectric properties. | Engineering thermoplastics, electronic encapsulants. |
| Functionalized Porous Aromatic Frameworks (PAFs) | Use as a building block in Friedel-Crafts crosslinking polymerization. nih.gov | High surface area, permanent porosity, thermal stability. | Gas storage (CO₂, H₂), heterogeneous catalysis supports. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-(2-Chloroethyl)naphthalene, and how can purity be verified?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of naphthalene with 1,2-dichloroethane under catalytic conditions (e.g., AlCl₃). Post-synthesis purification via column chromatography or recrystallization is recommended. Purity verification requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity . For toxicological studies, ensure residual solvents are quantified using headspace GC .
Q. What standardized frameworks exist for assessing the toxicity of this compound in experimental models?
- Methodological Answer : Follow the ATSDR systematic review framework, which includes:
- Step 1 : Literature search using databases like PubMed and ToxNet, filtering studies by routes (inhalation, oral, dermal) and outcomes (e.g., hepatic, respiratory effects) .
- Step 2 : Data extraction into standardized forms (e.g., Table C-2) to catalog dose-response relationships and study parameters .
- Step 3 : Risk of bias assessment via tools like Table C-6/C-7, evaluating randomization, allocation concealment, and outcome reporting .
Q. How are mechanistic studies on this compound designed to evaluate metabolic pathways?
- Methodological Answer : Use in vitro hepatic microsomal assays (e.g., rat S9 fractions) to identify cytochrome P450-mediated metabolites. Pair with in vivo studies in rodents, collecting urine and plasma for LC-MS metabolomic profiling. Cross-reference findings with computational models (e.g., QSAR) to predict reactive intermediates .
Advanced Research Questions
Q. How should researchers resolve contradictions in toxicity data across studies on this compound?
- Methodological Answer : Apply evidence integration steps from the ATSDR framework:
- Step 4 : Identify outcomes of concern (e.g., conflicting hepatic vs. renal effects).
- Step 5 : Reassess risk of bias (e.g., dose randomization errors in animal studies) .
- Step 6 : Rate confidence in evidence using criteria like study reproducibility and mechanistic plausibility .
- Step 7 : Translate confidence ratings into hazard conclusions (e.g., "moderate evidence for hepatotoxicity") .
Q. What experimental designs minimize bias in controlled exposure studies for this compound?
- Methodological Answer :
- Randomization : Use stratified randomization by weight/age in animal cohorts to ensure balanced groups .
- Blinding : Implement double-blinding for dose administration and outcome assessment.
- Controls : Include vehicle and positive controls (e.g., naphthalene) to isolate compound-specific effects.
- Endpoint Selection : Predefine primary outcomes (e.g., serum ALT for liver injury) to avoid selective reporting .
Q. What advanced techniques are used to study the environmental fate of this compound?
- Methodological Answer :
- Environmental Monitoring : Deploy passive samplers in air/water matrices, followed by GC-MS analysis .
- Degradation Studies : Conduct photolysis experiments under UV light (λ=254 nm) to track byproducts via high-resolution mass spectrometry (HRMS) .
- Bioaccumulation Models : Use fugacity models parameterized with octanol-water partition coefficients (log Kow) from experimental data .
Q. How can researchers elucidate the molecular mechanisms underlying this compound-induced genotoxicity?
- Methodological Answer :
- In Vitro Assays : Perform comet assays on human cell lines (e.g., HepG2) to detect DNA strand breaks.
- Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
- Reactive Intermediate Trapping : Employ glutathione adduct profiling to capture electrophilic metabolites .
Data Analysis & Reporting
Q. What statistical methods are appropriate for dose-response modeling of this compound toxicity?
- Methodological Answer :
- Benchmark Dose (BMD) Modeling : Fit continuous data (e.g., organ weights) using EPA’s BMDS software, selecting AIC-optimized models.
- Meta-Analysis : Pool data from multiple studies using random-effects models, assessing heterogeneity via I² statistics .
Q. How are biomarkers validated for monitoring this compound exposure in epidemiological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
